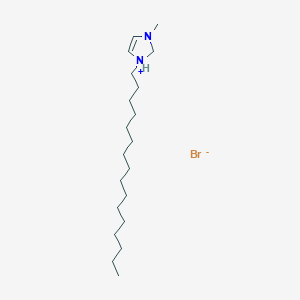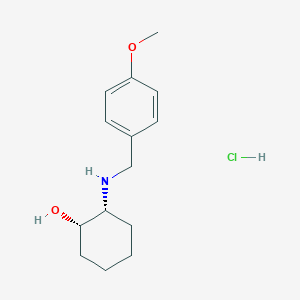![molecular formula C13H24N2O4 B1149151 4-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]butanoic acid CAS No. 1240619-81-1](/img/structure/B1149151.png)
4-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]butanoic acid” is also known as 1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-ium-1-carboxylate . It has a molecular weight of 244.29 . The IUPAC name for this compound is 4-(tert-butoxycarbonyl)-1-methylpiperazin-1-ium-1-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20N2O4/c1-11(2,3)17-9(14)12-5-7-13(4,8-6-12)10(15)16/h5-8H2,1-4H3 . This code provides a unique representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
4-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]butanoic acid has been explored in various chemical syntheses, showcasing its versatility in the development of potent agonists, mass-separating agents, and differentiating agents. For instance, it has been utilized in the efficient synthesis of a potent PPARpan agonist, demonstrating a complex synthesis process that includes regioselective bond formation and the introduction of an isobutyric acid fragment (Guo et al., 2006). Moreover, its derivatives have been investigated as mass-separating agents in the separation of propanols from water, highlighting the chemical's role in improving industrial separation processes (Taha, 2016).
Therapeutic Potential and Biological Activities
Piperazine derivatives of butanoic acid, closely related to the compound , have shown potential in inducing differentiation and inhibiting the growth of human leukemic cells, suggesting a promising avenue for cancer treatment (Gillet et al., 1997). The compound's framework has also been adapted in the creation of antiallergy and antimicrobial agents, demonstrating its versatility in the development of new medications (Walsh et al., 1990; Bektaş et al., 2010).
Material Science and Engineering
In material science, derivatives of this compound have been utilized in the synthesis of polyamides containing nucleobases such as uracil and adenine, indicating its utility in creating novel polymeric materials with potential applications in biotechnology and nanotechnology (Hattori & Kinoshita, 1979).
Safety and Hazards
Propiedades
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-9-7-14(8-10-15)6-4-5-11(16)17/h4-10H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWURFPLVBHJDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1240619-81-1 |
Source


|
| Record name | 4-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







